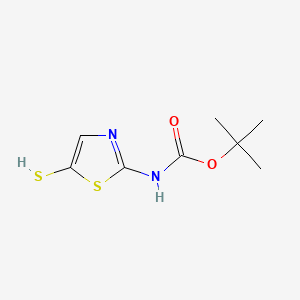![molecular formula C11H13N3 B574599 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine CAS No. 191794-40-8](/img/structure/B574599.png)
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the broader class of pyrido[1,2-a]benzimidazoles, which are known for their antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-9-amine typically involves the condensation of 2-aminobenzimidazole with various aldehydes under acidic conditions. For instance, heating 2-aminobenzimidazole with an aromatic aldehyde in acetic acid can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could yield a fully saturated amine .
Scientific Research Applications
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties against various bacterial strains.
Mechanism of Action
The exact mechanism of action for 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-9-amine is not fully understood. it is believed to exert its effects by interacting with bacterial cell membranes, leading to cell lysis and death. The compound may also inhibit essential bacterial enzymes, disrupting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]benzimidazole: Known for its antimicrobial properties.
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazol-2-one: Another heterocyclic compound with potential biological activities.
Uniqueness
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-9-amine is unique due to its specific structure, which allows it to interact with bacterial membranes and enzymes in a way that other similar compounds may not. This unique interaction contributes to its potent antimicrobial properties .
Properties
CAS No. |
191794-40-8 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.246 |
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-9-amine |
InChI |
InChI=1S/C11H13N3/c12-8-4-3-5-9-11(8)14-7-2-1-6-10(14)13-9/h3-5H,1-2,6-7,12H2 |
InChI Key |
LMAQWLHVOLVCFR-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=NC3=C2C(=CC=C3)N)C1 |
Synonyms |
Pyrido[1,2-a]benzimidazol-9-amine, 1,2,3,4-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Naphtho[2,3-D]imidazole-1,2-diamine](/img/structure/B574517.png)
![4-[Methoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B574518.png)

![Cyclopropane, 1-(4-bromo-3-buten-1-ynyl)-2-ethoxy-, [1alpha(E),2ba]- (9CI)](/img/new.no-structure.jpg)






